molecular formula C15H21NO2 B2353729 Ethyl 3-phenylazepane-1-carboxylate CAS No. 1705419-52-8

Ethyl 3-phenylazepane-1-carboxylate

Cat. No.: B2353729
CAS No.: 1705419-52-8
M. Wt: 247.338
InChI Key: PDLPCCHOPWNZHO-UHFFFAOYSA-N
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Description

Ethyl 3-phenylazepane-1-carboxylate is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an ethyl ester group attached to the nitrogen atom of the azepane ring and a phenyl group at the third position of the ring. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-phenylazepane-1-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 3-phenylpropanoic acid with ethylamine in the presence of a dehydrating agent such as thionyl chloride can lead to the formation of the azepane ring. The resulting intermediate can then be esterified using ethanol and a suitable catalyst to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents used in the synthesis are typically chosen to optimize reaction rates and minimize by-products. Industrial production may also involve purification steps such as recrystallization or chromatography to ensure the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-phenylazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the azepane ring to a saturated amine.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are typical.

Major Products

    Oxidation: Products may include 3-phenylazepane-1-carboxylic acid or 3-phenylazepanone.

    Reduction: Products may include ethyl 3-phenylazepane-1-ol or 3-phenylazepane.

    Substitution: Products may include nitro- or halogen-substituted derivatives of the original compound.

Scientific Research Applications

Ethyl 3-phenylazepane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-phenylazepane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit or activate specific enzymes, affecting cellular processes and leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Ethyl 3-phenylazepane-1-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-phenylpiperidine-1-carboxylate: A six-membered ring analog with similar chemical properties but different biological activities.

    Ethyl 3-phenylhexahydroazepine-1-carboxylate:

    Ethyl 3-phenylmorpholine-1-carboxylate: A compound with an oxygen atom in the ring, leading to different chemical and biological properties.

The uniqueness of this compound lies in its seven-membered ring structure, which imparts distinct steric and electronic properties compared to its six-membered or saturated analogs. These differences can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

ethyl 3-phenylazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-18-15(17)16-11-7-6-10-14(12-16)13-8-4-3-5-9-13/h3-5,8-9,14H,2,6-7,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDLPCCHOPWNZHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCCC(C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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